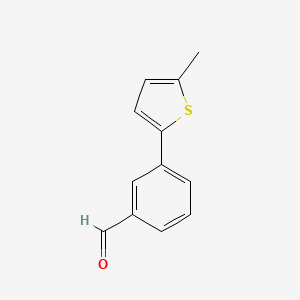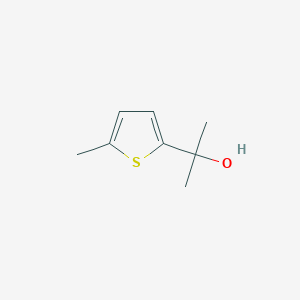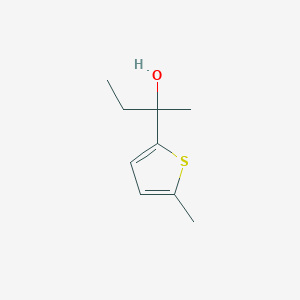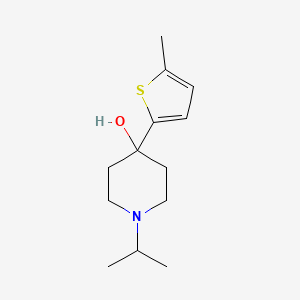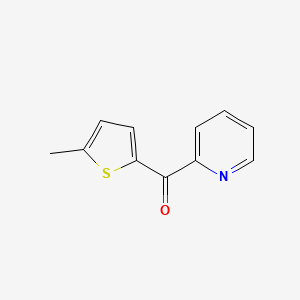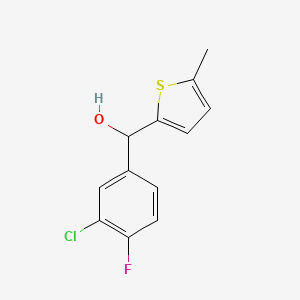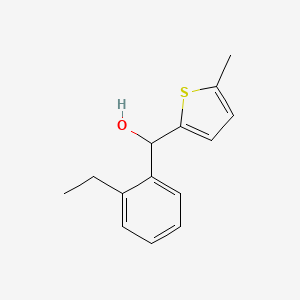
2-Ethylphenyl-(5-methyl-2-thienyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylphenyl-(5-methyl-2-thienyl)methanol is an organic compound that features a combination of phenyl and thienyl groups This compound is notable for its unique structure, which includes a phenyl ring substituted with an ethyl group and a thienyl ring substituted with a methyl group, connected through a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylphenyl-(5-methyl-2-thienyl)methanol typically involves the reaction of 2-ethylphenylmagnesium bromide with 5-methyl-2-thiophenecarboxaldehyde. The reaction proceeds through a Grignard reaction mechanism, where the Grignard reagent (2-ethylphenylmagnesium bromide) reacts with the aldehyde group of 5-methyl-2-thiophenecarboxaldehyde to form the desired alcohol.
Reaction Conditions:
- Solvent: Anhydrous ether or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylphenyl-(5-methyl-2-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenyl and thienyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).
Major Products Formed
Oxidation: Formation of 2-Ethylphenyl-(5-methyl-2-thienyl)ketone or 2-Ethylphenyl-(5-methyl-2-thienyl)carboxylic acid.
Reduction: Formation of 2-Ethylphenyl-(5-methyl-2-thienyl)methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethylphenyl-(5-methyl-2-thienyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethylphenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets. The compound’s phenyl and thienyl groups can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-(5-methyl-2-thienyl)methanol
- 2-Ethylphenyl-(2-thienyl)methanol
- 2-Ethylphenyl-(5-ethyl-2-thienyl)methanol
Uniqueness
2-Ethylphenyl-(5-methyl-2-thienyl)methanol is unique due to the specific substitution pattern on both the phenyl and thienyl rings
Propiedades
IUPAC Name |
(2-ethylphenyl)-(5-methylthiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16OS/c1-3-11-6-4-5-7-12(11)14(15)13-9-8-10(2)16-13/h4-9,14-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYMBRLWMKITST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C2=CC=C(S2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
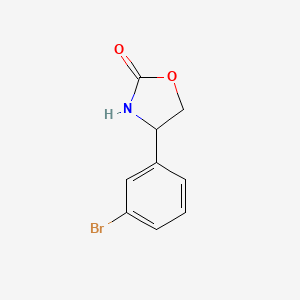
![4-[3-(Methoxymethyl)phenyl]-4-oxobutanoic acid](/img/structure/B7940948.png)
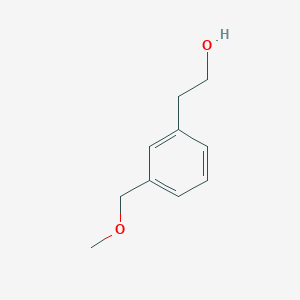
![1-[3-(Methoxymethyl)phenyl]propan-1-ol](/img/structure/B7940954.png)
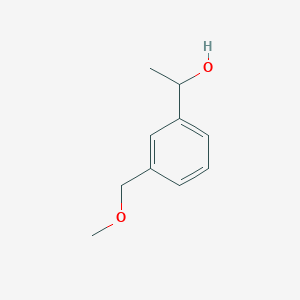
![1-[3-(Methoxymethyl)phenyl]butan-1-ol](/img/structure/B7940962.png)
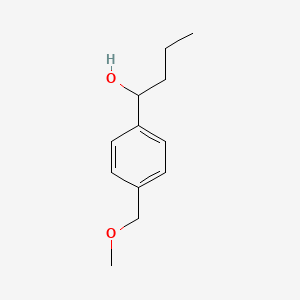
![benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B7940979.png)
